molecular formula C14H16N2O4 B1323337 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid CAS No. 885266-66-0

4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid

Cat. No.: B1323337
CAS No.: 885266-66-0
M. Wt: 276.29 g/mol
InChI Key: QBNHICJNKZTOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological activities. This compound is particularly interesting because it contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Scientific Research Applications

4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid has several applications in scientific research:

Safety and Hazards

The compound “4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

“4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid” could potentially be used in the synthesis of perylene monoimide-based dyes for dye-sensitized solar cell applications, as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications, and as a reactant in the synthesis of bestatin derived hydroxamic acids as potent pan-HDAC inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid typically involves the protection of the amino group of indole-3-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Various oxidized indole derivatives.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Free amines after Boc deprotection.

Comparison with Similar Compounds

Uniqueness: 4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid is unique due to its indole core, which imparts specific biological activities and chemical reactivity. The presence of the Boc group further enhances its utility in organic synthesis by providing a stable, yet easily removable, protecting group for the amino functionality.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)16-10-6-4-5-9-11(10)8(7-15-9)12(17)18/h4-7,15H,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNHICJNKZTOJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.